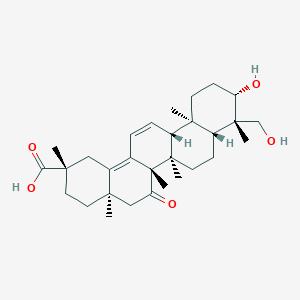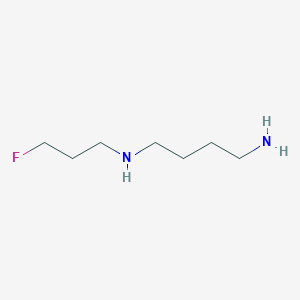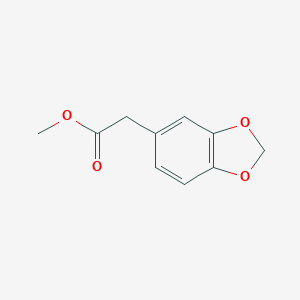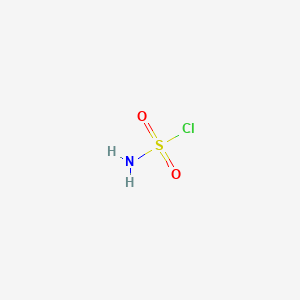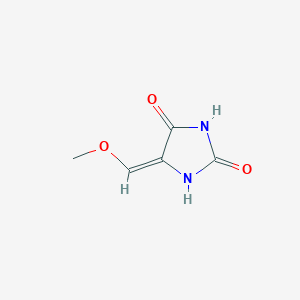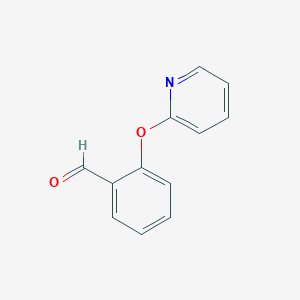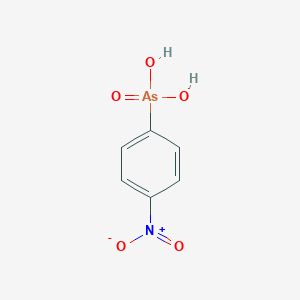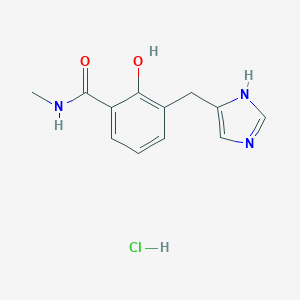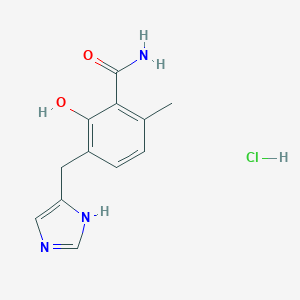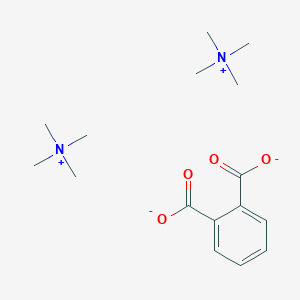
Tetramethylammonium phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium phthalate (TMAP) is a chemical compound that has been used in scientific research for various applications. It is a salt of tetramethylammonium and phthalic acid, with a chemical formula of C12H16N2O4. TMAP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of Tetramethylammonium phthalate is not well understood. However, it is believed to act as a phase transfer catalyst, facilitating the transfer of reactants between two immiscible phases. Tetramethylammonium phthalate may also act as a base, facilitating the deprotonation of acidic compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Tetramethylammonium phthalate. However, it has been shown to be non-toxic to rats in acute toxicity studies. Tetramethylammonium phthalate has also been shown to have low skin irritation potential in rabbits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tetramethylammonium phthalate in lab experiments is its high solubility in water and organic solvents. This makes it a versatile compound that can be used in a wide range of experiments. Additionally, Tetramethylammonium phthalate is relatively inexpensive and easy to synthesize.
One limitation of using Tetramethylammonium phthalate in lab experiments is its limited solubility in some solvents. This can make it difficult to use in certain experiments. Additionally, Tetramethylammonium phthalate is hygroscopic, meaning it can absorb water from the air, which can affect its purity and stability.
Zukünftige Richtungen
There are several potential future directions for the use of Tetramethylammonium phthalate in scientific research. One potential application is in the synthesis of new compounds for use in pharmaceuticals and other industries. Tetramethylammonium phthalate could also be used as a template for the synthesis of other tetramethylammonium salts. Additionally, further research could be done to understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Conclusion:
In conclusion, Tetramethylammonium phthalate is a versatile compound that has been used in scientific research for various applications. Its high solubility, low cost, and ease of synthesis make it a useful compound for lab experiments. Further research is needed to fully understand the mechanism of action of Tetramethylammonium phthalate and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of Tetramethylammonium phthalate involves the reaction of tetramethylammonium hydroxide with phthalic acid. The reaction produces Tetramethylammonium phthalate and water. The purity of Tetramethylammonium phthalate can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium phthalate has been used in scientific research for various applications. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Tetramethylammonium phthalate is also used in the synthesis of other compounds, such as tetramethylammonium hydroxide and tetramethylammonium fluoride. Additionally, Tetramethylammonium phthalate has been used as a phase transfer catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
127171-87-3 |
|---|---|
Produktname |
Tetramethylammonium phthalate |
Molekularformel |
C16H28N2O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
phthalate;tetramethylazanium |
InChI |
InChI=1S/C8H6O4.2C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);2*1-4H3/q;2*+1/p-2 |
InChI-Schlüssel |
VRUJCFSQHOLHRM-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |
Synonyme |
Tetramethylammonium phthalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




